molecular formula C12H13N5O4 B13428963 (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Cat. No.: B13428963
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-QRKAXHLRSA-N
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Description

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs These compounds are characterized by their ability to mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the imidazo[2,1-f]purine ring to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the purine ring.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study nucleic acid interactions. Its ability to mimic natural nucleosides makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis and repair.

Medicine

In medicine, nucleoside analogs like this compound are often explored for their potential as antiviral or anticancer agents. They can interfere with the replication of viral genomes or the proliferation of cancer cells.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

What sets (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol apart from these compounds is its unique imidazo[2,1-f]purine core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9+,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-QRKAXHLRSA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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